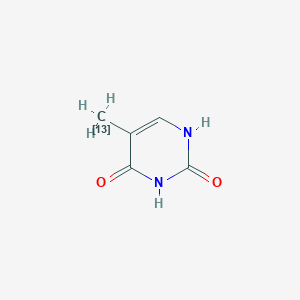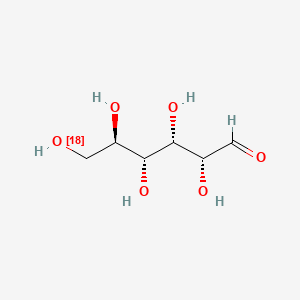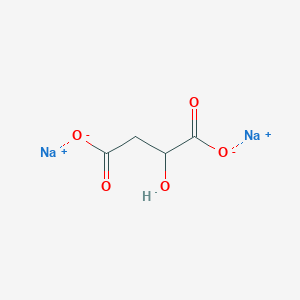
Sodium DL-malate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium DL-malate is an organic compound that serves various roles in different industries. It is the sodium salt of malic acid, a naturally occurring substance found in many fruits and vegetables. This compound is commonly used as a food additive, buffering agent, and nutritional supplement. It is known for its ability to enhance food flavor, improve texture, and regulate acidity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium DL-malate is typically synthesized by neutralizing malic acid with sodium hydroxide. The reaction involves dissolving malic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in crystalline form .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The final product is often dried and packaged for use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium DL-malate can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized to produce oxaloacetate.
Reduction: It can be reduced to form malate.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products:
Oxidation: Oxaloacetate
Reduction: Malate
Substitution: Corresponding metal malates.
Applications De Recherche Scientifique
Sodium DL-malate has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions.
Biology: It plays a role in metabolic studies, particularly in the Krebs cycle.
Industry: It is used in food and beverage industries as a flavor enhancer and acidity regulator
Mécanisme D'action
Sodium DL-malate exerts its effects primarily through its role in metabolic pathways. It is involved in the Krebs cycle, where it helps in the production of energy by facilitating the conversion of malate to oxaloacetate. This process is crucial for cellular respiration and energy production . Additionally, it has been shown to influence ion transport and pH regulation within cells, which can have various physiological effects .
Comparaison Avec Des Composés Similaires
- Sodium L-malate
- Sodium D-malate
- Sodium hydrogen malate
Comparison: Sodium DL-malate is unique in that it contains both the D- and L- isomers of malic acid, making it a racemic mixture. This gives it distinct properties compared to its individual isomers. For example, sodium L-malate is often used in food and beverage applications due to its natural occurrence in fruits, while sodium D-malate is less common. Sodium hydrogen malate, on the other hand, is used primarily as a buffering agent .
Propriétés
Formule moléculaire |
C4H4Na2O5 |
|---|---|
Poids moléculaire |
178.05 g/mol |
Nom IUPAC |
disodium;2-hydroxybutanedioate |
InChI |
InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 |
Clé InChI |
WPUMTJGUQUYPIV-UHFFFAOYSA-L |
SMILES canonique |
C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


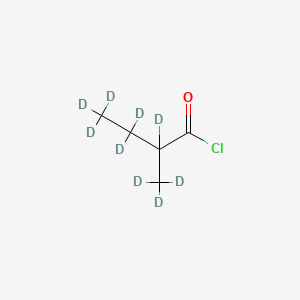

![1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396896.png)
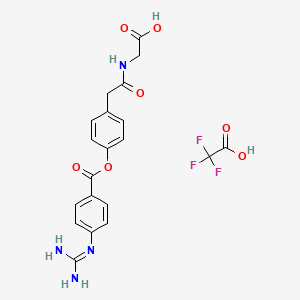
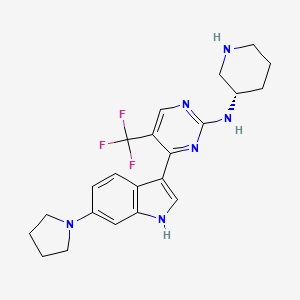

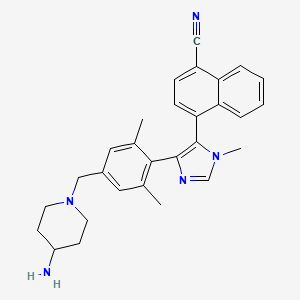

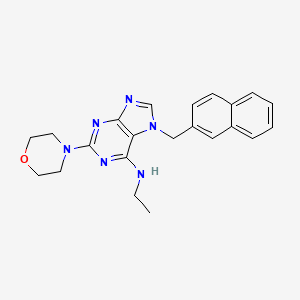
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396938.png)

